molecular formula C13H15F3N2O2 B11841473 Benzyl 3-(trifluoromethyl)piperazine-1-carboxylate

Benzyl 3-(trifluoromethyl)piperazine-1-carboxylate

Cat. No.: B11841473
M. Wt: 288.27 g/mol
InChI Key: STXURQFQMWACFK-UHFFFAOYSA-N
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Description

Benzyl 3-(trifluoromethyl)piperazine-1-carboxylate is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzyl group, a trifluoromethyl group, and a piperazine ring. It has a molecular formula of C13H15F3N2O2 and a molecular weight of 288.27 g/mol

Preparation Methods

The synthesis of Benzyl 3-(trifluoromethyl)piperazine-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of piperazine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Another method involves the use of trifluoromethylation reagents to introduce the trifluoromethyl group into the piperazine ring .

Chemical Reactions Analysis

Benzyl 3-(trifluoromethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Benzyl 3-(trifluoromethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or modulate neurotransmitter receptors, resulting in therapeutic effects .

Comparison with Similar Compounds

Benzyl 3-(trifluoromethyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H15F3N2O2

Molecular Weight

288.27 g/mol

IUPAC Name

benzyl 3-(trifluoromethyl)piperazine-1-carboxylate

InChI

InChI=1S/C13H15F3N2O2/c14-13(15,16)11-8-18(7-6-17-11)12(19)20-9-10-4-2-1-3-5-10/h1-5,11,17H,6-9H2

InChI Key

STXURQFQMWACFK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(N1)C(F)(F)F)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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